Capituloside

Description

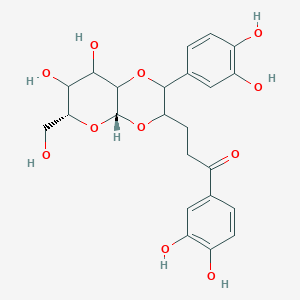

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O11 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

3-[(4aR,6R)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17?,18-,19?,20?,21?,22?,23-/m1/s1 |

InChI Key |

XBAOUURGPFGYBL-GHACEPDJSA-N |

SMILES |

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2C(O[C@H]3C(O2)C(C([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |

Synonyms |

capituloside |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context of Capituloside

Primary Botanical Sources of Capituloside

The primary botanical sources of this compound are herbaceous plants belonging to the Hypoxidaceae family. Research has consistently isolated this compound from various species of the Curculigo and Molineria genera.

Curculigo capitulata, a stout herb also known by synonyms such as Molineria capitulata, is a significant source of this compound. wikipedia.orgbambooland.com.au Studies focusing on the chemical constituents of this plant have successfully isolated this compound from its rhizomes. researchgate.nettandfonline.comcapes.gov.br An ethanolic extract of the rhizomes of C. capitulata yielded not only this compound but also other norlignans, highlighting the rich and complex chemistry of this plant. tandfonline.comcapes.gov.br Further investigations into the minor constituents of C. capitulata rhizomes, particularly from specimens collected in the Guangxi Province of China, have also confirmed the presence of this compound alongside other compounds. osti.gov

Curculigo breviscapa is another species within the Curculigo genus that has been identified as a source of this compound. Phytochemical analysis of the ethanol (B145695) extract from the rhizomes of C. breviscapa led to the isolation of this compound among other norlignan derivatives. nih.govresearchgate.net This was the first time this compound was reported in this particular plant species. researchgate.net

Beyond C. capitulata and C. breviscapa, this compound has been noted in the broader context of the Curculigo genus, suggesting it may be a chemotaxonomic marker for this group of plants. researchgate.netmdpi.comresearchgate.net While comprehensive studies on every Curculigo species are not available, the recurring presence of this compound in investigated species like C. latifolia points towards its potential widespread distribution within the genus. f1000research.com Research on Curculigo orchioides has identified a wide array of compounds, and while this compound is not always the primary focus, its presence in the genus is well-established. researchgate.netkew.orgportalsaude.org.brresearchgate.net The genus Curculigo is known for its diverse phytochemicals, including phenolic compounds, norlignans, and terpenoids. researchgate.netresearchgate.net

Molineria capitulata is a synonym for Curculigo capitulata. stuartxchange.org Therefore, the presence of this compound in this plant is well-documented under its accepted scientific name, Curculigo capitulata. researchgate.net Phytochemical screenings of Molineria capitulata have revealed the presence of various compounds, including this compound, which has been investigated for its potential biological activities. researchgate.net

Other Curculigo Species

Geographical Distribution and Ecological Influences on Phytochemical Profile

The genus Curculigo has a wide geographical distribution, primarily found in the tropical and subtropical regions of Asia, Africa, Australia, and the Americas. researchgate.netresearchgate.netresearchgate.net Species such as Curculigo capitulata are native to a broad area stretching from the Himalayas and eastern India through Southeast Asia to China, New Guinea, and Queensland. wikipedia.orgstuartxchange.org Curculigo orchioides is also found across tropical and subtropical Asia to the Western Pacific. kew.orgresearchgate.net

The phytochemical profile of Curculigo species, including the concentration of compounds like this compound, can be influenced by geographical and climatic conditions. osti.gov Studies have indicated that variations in the chemical constituents can be observed in the same species collected from different locations. osti.gov This suggests that ecological factors play a role in the biosynthesis and accumulation of secondary metabolites. The heterogeneity of germplasm due to different ecological gradients can lead to variations in the phytochemical profile of plants from different geographical origins. researchgate.net

Distribution within Plant Organs and Tissues (e.g., Rhizomes)

Research has consistently shown that this compound is primarily concentrated in the rhizomes of Curculigo species. tandfonline.comresearchgate.netf1000research.com The ethanolic and methanolic extracts of rhizomes from Curculigo capitulata and Curculigo breviscapa have been the main sources for the isolation of this compound. researchgate.nettandfonline.comnih.govresearchgate.net While other plant parts of the Curculigo genus, such as the leaves and roots, contain a variety of phytochemicals like flavonoids, tannins, and saponins, the norlignans, including this compound, are most prominently reported in the rhizomes. f1000research.comnih.govf1000research.com

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part |

|---|---|---|

| Curculigo capitulata (Lour.) Ktze. | Hypoxidaceae | Rhizomes |

| Curculigo breviscapa (W.Y.Lei) S.L.Chai & Z.Y.Li | Hypoxidaceae | Rhizomes |

| Molineria capitulata (Lour.) Herb. | Hypoxidaceae | Rhizomes |

Co-occurrence and Isolation with Related Norlignan Derivatives and Phenolic Compounds

The isolation of this compound is often accompanied by the extraction of a variety of other structurally related norlignan derivatives and phenolic compounds. This co-occurrence is a reflection of shared biosynthetic pathways within the plants. Chromatographic and spectroscopic techniques are instrumental in the separation and identification of these complex mixtures.

Research on Curculigo capitulata has led to the isolation of this compound alongside several other known compounds. iaea.orgnih.gov In one study, the ethanolic extract of its rhizomes yielded this compound, a new derivative named this compound B, and other known compounds including curcapicycloside, breviscaside B, crassifogenin C, breviscapin A, methyl-4-O-coumaroylquinate, orcinol (B57675) glucoside, and 2,6-dimethoxy-benzoic acid. iaea.orgosti.gov Another investigation of C. capitulata resulted in the isolation of this compound, a mixture of curculigenin and isocurculigenin, and a mixture of 1-O-methylcurculigine and 1-O-methylisocurculigine, along with curculigine and isocurculigine. nih.gov

Similarly, studies on Curculigo breviscapa have revealed the presence of this compound with other norlignans. Two new norlignans, breviscapin C and breviscaside B, were isolated along with six known norlignans: curcapital, this compound, pilosidine (B12385569), curcapitoside, crassifoside H, and crassifoside F. researchgate.net All of these were reported as being isolated from this particular plant for the first time. researchgate.net

From the rhizomes of Curculigo sinensis, eight norlignan glucosides were isolated. These included two novel compounds, sinenside A and B, and six known compounds: crassifoside D, this compound, a mixture of (1S,2R)-1-O-methylnyasicoside and (1R,2R)-1-O-methylisonyasicoside, and a mixture of (1S,2R)-1-O-methylcurculigine and (1R,2R)-1-O-methylisocurculigine. nih.gov This was the first time compounds 3-8 were isolated from this plant. nih.gov

A comprehensive study of Curculigo latifolia rhizomes identified this compound among a host of other phenolic glycosides, including molineriosides A–C, curculigoside (B1669338), curculigoside H, 3-hydroxy-5-methylphenyl 1-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, nyasicoside, crassifoside B, 1-O-methylcurculigine, 1-O-methylisolcurculigine, and curcapicycloside. f1000research.com

The following table summarizes the key norlignan derivatives and phenolic compounds that have been found to co-occur with this compound in various Curculigo species.

| Plant Species | Co-occurring Norlignan Derivatives | Co-occurring Phenolic Compounds |

| Curculigo capitulata | This compound B, curcapicycloside, breviscaside B, crassifogenin C, breviscapin A, curculigenin, isocurculigenin, 1-O-methylcurculigine, 1-O-methylisocurculigine, curculigine, isocurculigine, crassifoside I, sinensigenin C, 1,1-bis(3,4-dihydroxyphenyl)-1-(2-furan)-methane, crassifogenin B, crassifoside A, breviscaside A, crassifoside D, curcapital | methyl-4-O-coumaroylquinate, orcinol glucoside, 2,6-dimethoxy-benzoic acid |

| Curculigo breviscapa | breviscapin C, breviscaside B, curcapital, pilosidine, curcapitoside, crassifoside H, crassifoside F | |

| Curculigo sinensis | sinenside A, sinenside B, crassifoside D, (1S,2R)-1-O-methylnyasicoside, (1R,2R)-1-O-methylisonyasicoside, (1S,2R)-1-O-methylcurculigine, (1R,2R)-1-O-methylisocurculigine | |

| Curculigo latifolia | curculigoside, curculigoside H, nyasicoside, crassifoside B, 1-O-methylcurculigine, 1-O-methylisolcurculigine, curcapicycloside | molineriosides A–C, 3-hydroxy-5-methylphenyl 1-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside |

| Curculigo crassifolia | crassifogenin C, curcapital, crassifoside E, crassifoside F |

Chemotaxonomic Relevance of this compound within the Curculigo Genus

Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. The distribution of specific compounds, such as this compound, within a genus can serve as a valuable marker for taxonomic classification.

This compound, along with a group of related compounds known as crassifosides, are considered to be significant chemotaxonomic markers for the genus Curculigo. researchgate.netresearchgate.netmdpi.comresearchgate.net Their occurrence appears to be restricted to this genus, making their presence a distinguishing characteristic. researchgate.netmdpi.com The consistent isolation of these norlignans from multiple Curculigo species suggests a close evolutionary relationship between these plants. researchgate.netresearchgate.netmdpi.com

The table below illustrates the reported presence of this compound in different species within the Curculigo genus, highlighting its role as a potential chemotaxonomic marker.

| Curculigo Species | This compound Presence |

| Curculigo capitulata | Yes iaea.orgnih.govresearchgate.netf1000research.com |

| Curculigo breviscapa | Yes researchgate.net |

| Curculigo crassifolia | Yes researchgate.net |

| Curculigo latifolia | Yes f1000research.com |

| Curculigo pilosa | Yes mdpi.com |

| Curculigo recurvata | Yes researchgate.net |

| Curculigo sinensis | Yes nih.gov |

| Curculigo orchioides | Not consistently reported with this compound, but rich in other phenolic glycosides and norlignans. japsonline.comportalsaude.org.br |

It is noteworthy that while many Curculigo species have been found to contain this compound, some, like the well-studied Curculigo orchioides, are more prominently known for other types of phenolic glycosides, such as curculigoside and orcinol glucoside. japsonline.comportalsaude.org.brnih.gov This variation in chemical composition within the genus can be useful for distinguishing between different species and for understanding their evolutionary divergence.

Isolation, Purification, and Structural Elucidation of Capituloside

Extraction Methodologies from Plant Matrix

The initial step in obtaining Capituloside involves its extraction from the raw plant material. This process is designed to efficiently remove the compound from the complex cellular matrix of the plant tissue.

Solvent extraction is the principal method employed for the initial recovery of this compound from its plant source. Studies have consistently utilized polar solvents, with ethanol (B145695) being a prominent choice. The dried and powdered rhizomes of Curculigo capitulata are typically subjected to extraction with ethanol to create a crude extract containing a mixture of phytochemicals, including this compound. tandfonline.comresearchgate.net In one specific methodology, 95% ethanol was used to soak the dried rhizomes, indicating that a high-concentration ethanol solution is effective for this primary extraction step. nih.gov Methanol (B129727), another polar solvent, is also commonly used in the extraction of phenolic compounds and glycosides from plant materials due to its similar solvating properties. The selection of these solvents is based on their ability to dissolve polar compounds like norlignan glucosides while leaving behind insoluble cellular components.

Maximizing the yield and purity of the target compound from the crude extract requires the optimization of several key parameters. While specific optimization data exclusively for this compound is not extensively detailed, studies on the total extract of Curculigo capitulata and related compounds from the genus provide insight into the influential factors.

A documented procedure for the total extract of Curculigo capitulata involved soaking 10 kg of dried rhizomes in 75 L of 95% ethanol for 24 hours. nih.gov This was followed by repeated heat-reflux extraction at 60°C for 24-hour cycles. nih.gov Such prolonged extraction times and elevated temperatures are often used to enhance the efficiency of mass transfer from the plant material to the solvent.

Research on the related species Curculigo orchioides further highlights the importance of parameter optimization. mdpi.com In that study, key variables influencing the extraction of total phenolic content (TPC) and other constituents were identified as extraction time, temperature, and the solvent-to-material ratio. mdpi.com For TPC, optimal conditions were found to be an extraction time of 178 minutes at a temperature of 45°C, with a solvent-to-material ratio of 68 mL/g. mdpi.com Although these specific values apply to a different set of compounds within the same genus, they underscore the principle that adjusting these parameters is crucial for developing an efficient and selective extraction protocol for this compound.

Table 1: Exemplary Extraction Parameters for Curculigo Species

| Parameter | C. capitulata (Total Extract) nih.gov | C. orchioides (Phenolics) mdpi.com |

|---|---|---|

| Solvent | 95% Ethanol | 80% Ethanol |

| Temperature | 60 °C | 45 °C |

| Time | 24 hours (repeated) | 178 minutes |

| Solvent/Material Ratio | 7.5 L/kg | 68 mL/g |

Solvent Extraction Techniques (e.g., Ethanol, Methanol)

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a systematic purification strategy using various chromatographic techniques is essential to isolate this compound.

Column chromatography serves as the primary workhorse for the fractionation of the crude extract. tandfonline.com This technique separates compounds based on their differential adsorption to a solid stationary phase. teledynelabs.com For the purification of this compound and related norlignans, a combination of different stationary phases is often employed.

The extract is typically first subjected to column chromatography using silica (B1680970) gel. kanto.co.jp Silica gel is a polar adsorbent, and by using a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol), compounds are eluted based on their polarity. Less polar compounds elute first, followed by more polar compounds like this compound. This step allows for the separation of broad fractions and the removal of a significant portion of impurities.

For further refinement, size-exclusion chromatography on Sephadex LH-20 is frequently utilized. nih.govcytivalifesciences.com Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size when used with organic solvents. avantorsciences.comcytivalifesciences.com It is particularly effective for purifying natural products like flavonoids and lignans (B1203133). nih.gov Fractions obtained from the silica gel column are applied to a Sephadex LH-20 column and eluted with a solvent like methanol to separate this compound from other compounds of similar polarity but different molecular size. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the later stages of purification to achieve high purity and for the analytical confirmation of the isolated compound. nih.gov Reversed-phase HPLC is the most common mode for purifying polar glycosides like this compound.

In this method, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used. restek.comglsciencesinc.com The sample is injected into the column and eluted with a polar mobile phase, often a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol. By running a gradient (i.e., gradually increasing the concentration of the organic solvent), compounds are separated based on their hydrophobicity. This compound, being a polar glucoside, would elute at a specific retention time under these conditions, allowing for its separation from any remaining closely related impurities.

The ultimate goal of the purification process is to obtain a sufficient quantity of pure this compound for structural elucidation and bioactivity studies. This is achieved through preparative chromatography, which involves scaling up the separation methods used analytically.

Both column chromatography with silica gel and Sephadex LH-20, as well as HPLC, can be performed on a preparative scale. kanto.co.jphamiltoncompany.com Preparative HPLC utilizes columns with a larger internal diameter (e.g., >20 mm) and larger particle size packing material (e.g., 5-10 µm) to accommodate larger sample loads compared to analytical HPLC. restek.comglsciencesinc.com The fractions collected from repeated runs of preparative column chromatography are often subjected to a final polishing step using semi-preparative or preparative HPLC with a C18 column to yield this compound in its pure form. hamiltoncompany.comthermofisher.com The purity of the final compound is then typically assessed using analytical HPLC.

High-Performance Liquid Chromatography (HPLC) for Separation

Spectroscopic Characterization Techniques for Structural Elucidation

Modern organic chemistry relies on a suite of powerful spectroscopic techniques to map out molecular structures. For a complex molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods is essential. scielo.org.mx The structural elucidation of this compound, a norlignan glycoside from Curculigo species, involves the integrated application of these methods. nih.govpreprints.org

NMR spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. The process begins with 1D experiments to identify the basic components, followed by 2D experiments to piece them together. scielo.org.mx The structure of this compound and related norlignans has been established using a comprehensive set of NMR experiments, including ¹H-¹H COSY, HMQC, HMBC, and NOESY. mdpi.commdpi.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For a molecule like this compound, it would reveal signals in distinct regions corresponding to aromatic protons, protons on the carbon backbone, methoxy (B1213986) group protons, and the protons of the glycosidic (sugar) moiety. The integration of these signals indicates the number of protons in each environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. researchgate.net

The ¹³C NMR spectrum displays signals for all non-equivalent carbon atoms in the molecule, providing a carbon count. wisc.edu The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic, methoxy), with functional groups like ethers and hydroxyls influencing the shifts of nearby carbons. wisc.edu

2D NMR techniques are crucial for assembling the molecular puzzle by showing correlations between different nuclei:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out the proton-proton connectivities within individual spin systems, such as the sequence of protons around the sugar ring or along the aliphatic chain of the aglycone. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry of the molecule. For instance, NOESY correlations can establish the cis or trans arrangement of substituents on a ring system. wisc.edu

The following table outlines the types of proton and carbon signals expected for this compound and how they would be assigned using NMR spectroscopy.

| Position | Expected ¹H NMR Signal (δ, mult., J in Hz) | Expected ¹³C NMR Signal (δ) | Key 2D NMR Correlations for Assignment |

|---|---|---|---|

| Aglycone (Norlignan Core) | |||

| Aromatic Protons | ~6.5-7.5 ppm, various multiplicities | ~110-160 ppm | COSY: Correlations between adjacent aromatic protons. HMBC: Correlations to other aromatic carbons and side-chain carbons. |

| Aliphatic Protons (C7, C8, C9) | ~2.5-5.0 ppm, complex multiplets | ~30-85 ppm | COSY: Traces the H-7/H-8/H-9 spin system. HMQC: Assigns C-7, C-8, C-9. HMBC: Connects the aliphatic chain to the aromatic rings. |

| Methoxy Protons (-OCH₃) | ~3.8 ppm, singlet | ~55-60 ppm | HMBC: Strong correlation from the -OCH₃ protons to the aromatic carbon they are attached to. |

| Glycoside (Sugar Moiety) | |||

| Anomeric Proton (H-1') | ~4.5-5.0 ppm, doublet | ~100-105 ppm | HMBC: Crucial correlation to the aglycone carbon at the glycosylation site. COSY: Correlation to H-2'. |

| Other Sugar Protons (H-2' to H-6') | ~3.2-4.0 ppm, various multiplets | ~60-80 ppm | COSY: A continuous chain of correlations from H-1' to H-6' establishes the sugar's identity. HMQC: Assigns each proton to its corresponding carbon. |

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. mdpi.com For this compound, HRMS would confirm its elemental composition (C, H, O).

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides corroborating evidence for the proposed structure. researchgate.net In a process like Collision-Induced Dissociation (CID), the molecular ion is fragmented into smaller, stable pieces. For a glycoside like this compound, a characteristic and dominant fragmentation would be the cleavage of the glycosidic bond, resulting in the loss of the sugar unit (a neutral loss of 162 Da for a hexose (B10828440) like glucose), providing clear evidence for the presence and identity of the sugar and the mass of the aglycone.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. While it does not provide detailed connectivity information, it offers a quick and effective way to identify the types of functional groups present. csic.es Based on the known structure of this compound, the IR spectrum would be expected to show characteristic absorption bands including:

A broad band in the region of 3200–3550 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.

Absorptions in the 1600–1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.

Strong C-O stretching bands in the 1250-1000 cm⁻¹ region, indicative of the phenolic hydroxyl groups, ether linkages, and the alcohol groups of the sugar moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems and chromophores. For this compound, the phenolic rings constitute the primary chromophores. The UV-Vis spectrum would display absorption maxima (λmax) in the UV region, typically around 260-290 nm, which is characteristic of such aromatic systems. The exact position and intensity of these bands provide information about the nature of the aromatic rings and their substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Computational Approaches in Structural Confirmation

Computational methods have become an indispensable tool for confirming and resolving complex chemical structures. In the context of natural products like this compound, Density Functional Theory (DFT) calculations are often employed to predict NMR chemical shifts for a set of possible stereoisomers. mdpi.com By comparing the calculated NMR data for each potential isomer with the experimental data, a statistical analysis (such as the DP4 probability analysis) can be performed. The isomer whose calculated data most closely matches the experimental spectrum is identified as the correct structure, providing a high level of confidence in the assignment. These computational tools are especially powerful for distinguishing between diastereomers that may have very similar spectroscopic properties.

Stereochemical Assignments and Conformational Analysis

Determining the correct three-dimensional arrangement of atoms (stereochemistry) and the molecule's preferred shape (conformation) is a critical final step in structure elucidation. For this compound, this involves establishing the relative configuration of the chiral centers in the norlignan core and the sugar moiety.

The NOESY NMR experiment is paramount for this purpose. It detects through-space interactions between protons, allowing chemists to determine which groups are on the same face of the molecule. wisc.edu For example, a NOESY correlation between two protons on adjacent stereocenters in a ring would suggest they are cis to each other.

Furthermore, the coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum provide detailed information about the dihedral angles between coupled protons. This information is used to determine the conformation of cyclic structures, such as the chair conformation of the glucose ring, and to define the spatial relationship between substituents.

Preclinical Biological and Pharmacological Investigations of Capituloside

In Vitro Bioactivity Assessments (Cellular and Biochemical Models)

Antioxidant Mechanisms

The antioxidant potential of capituloside and related norlignans has been evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidative stress. While specific data on this compound is limited, studies on related norlignans like vitrofolal E and vitrofolal F have demonstrated significant antioxidant activity. nih.gov These compounds have shown comparable or slightly higher antioxidative activity than known antioxidants such as α-tocopherol, L-cysteine, and butylated hydroxyanisole (BHA) in assays like the ferric thiocyanate (B1210189) method and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov

The general mechanism of antioxidant action for phenolic compounds like norlignans involves donating a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. nih.govnih.gov Assays such as the DPPH and ABTS radical scavenging tests, as well as ferrous ion chelating assays, are commonly used to evaluate these properties. researchgate.netmdpi.com

Table 1: Antioxidant Activity of Related Norlignans

| Compound/Extract | Assay | Activity | Reference |

| Vitrofolal E | Ferric Thiocyanate Method | Comparable to α-tocopherol, L-cysteine, BHA | nih.gov |

| Vitrofolal F | Ferric Thiocyanate Method | Comparable to α-tocopherol, L-cysteine, BHA | nih.gov |

| Vitrofolal E | DPPH Radical Scavenging | Comparable to α-tocopherol, L-cysteine, BHA | nih.gov |

| Vitrofolal F | DPPH Radical Scavenging | Comparable to α-tocopherol, L-cysteine, BHA | nih.gov |

| EPM (unspecified phytochemicals) | DPPH Radical Scavenging | Significant | researchgate.net |

| EPM (unspecified phytochemicals) | ABTS Radical Scavenging | Significant | researchgate.net |

| EPM (unspecified phytochemicals) | Superoxide Radical Scavenging | Significant | researchgate.net |

| EPM (unspecified phytochemicals) | Ferrous Ions Chelating | Significant | researchgate.net |

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of this compound are suggested by studies on related compounds and the general understanding of inflammatory pathways. Inflammation is a complex biological response involving various mediators, including pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. frontiersin.org The modulation of these pathways is a key strategy for managing inflammatory conditions.

One mechanism of anti-inflammatory action is the inhibition of protein denaturation. While direct studies on this compound are not widely available, this assay is a recognized method for evaluating anti-inflammatory potential. The cholinergic anti-inflammatory pathway, which involves the neurotransmitter acetylcholine (B1216132) acting on α7 nicotinic acetylcholine receptors on macrophages to reduce TNF production, represents another potential target for anti-inflammatory compounds. nih.gov Furthermore, the modulation of transcription factors like NF-κB and signaling pathways such as MAPK/EGR can influence the inflammatory response. frontiersin.org

Cellular Cytotoxicity and Apoptosis Induction Studies

The cytotoxic effects of norlignans against various cancer cell lines have been investigated. For instance, the cyclobutane-type norlignans peperoteraphin and two related isomers have demonstrated moderate cytotoxicity against human liver cancer (HepG2), human lung cancer (A549), and human cervical cancer (Hela) cell lines, with IC50 values around 50 µM. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com The induction of apoptosis is a key mechanism for many anticancer agents. nih.gov This can be triggered through intrinsic pathways involving the mitochondria or extrinsic pathways mediated by death receptors. ualberta.ca The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govualberta.ca Studies have shown that some compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential avenue for therapeutic intervention. nih.govualberta.ca

Table 2: Cytotoxicity of Related Norlignans against Cancer Cell Lines

| Compound | Cell Line | Activity (IC50) | Reference |

| Peperoteraphin Isomer 1 | HepG2 (Human Liver Cancer) | ~50 µM | nih.gov |

| Peperoteraphin Isomer 1 | A549 (Human Lung Cancer) | ~50 µM | nih.gov |

| Peperoteraphin Isomer 1 | Hela (Human Cervical Cancer) | ~50 µM | nih.gov |

| Peperoteraphin Isomer 2 | HepG2 (Human Liver Cancer) | ~50 µM | nih.gov |

| Peperoteraphin Isomer 2 | A549 (Human Lung Cancer) | ~50 µM | nih.gov |

| Peperoteraphin Isomer 2 | Hela (Human Cervical Cancer) | ~50 µM | nih.gov |

Enzyme Inhibition Profiles

Norlignans have been shown to inhibit various enzymes. Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a target for compounds aimed at treating hyperpigmentation. researchgate.net Several norlignans, including negundin A, negundin B, and vitrofolal E, have demonstrated inhibitory effects on tyrosinase, with some showing greater potency than the standard inhibitor kojic acid. mdpi.com For example, (+)-Imperanene exhibited strong tyrosinase inhibitory activity with an IC50 value of 1.85 mM. nih.gov

Protein kinase C (PKC) is another enzyme target. Cestrumoside, a related norlignan, has been identified as a potent inhibitor of PKC. mdpi.commdpi.com Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition, by binding to the enzyme's active site or allosteric sites. ucl.ac.uklibretexts.orglibretexts.org

Table 3: Enzyme Inhibitory Activity of Related Norlignans

| Compound | Enzyme | Activity (IC50/Ki) | Reference |

| Negundin A | Tyrosinase | 10.06 µM | mdpi.com |

| Negundin B | Tyrosinase | 6.72 µM | mdpi.com |

| Vitrofolal E | Tyrosinase | 9.76 µM | mdpi.com |

| (+)-Lyoniresinol | Tyrosinase | 3.21 µM | mdpi.com |

| (+)-Imperanene | Tyrosinase | 1.85 mM | nih.gov |

| Cestrumoside | Protein Kinase C | Strong inhibitor | mdpi.commdpi.com |

| Vitrofolal E | Butyryl-cholinesterase | 35.0 µM | mdpi.com |

| Vitrofolal E | α-Chymotrypsin | Ki = 47.11 µM | mdpi.com |

| 6-hydroxy-4-(4-hydroxy-3-methoxy)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde | α-Chymotrypsin | Ki = 31.75 µM | mdpi.com |

Receptor Binding and Ligand-Target Interactions

The biological activity of a compound is often initiated by its binding to a specific receptor. msdmanuals.com This interaction between a ligand (the compound) and its receptor is a highly specific process that can either activate or inactivate the receptor, leading to a cellular response. msdmanuals.comwikipedia.org The affinity and specificity of this binding are crucial for the compound's pharmacological effect. wikipedia.org While specific receptor binding studies for this compound are not detailed in the available literature, this remains a critical area for understanding its mechanism of action. The interaction can be non-covalent, involving forces like hydrogen bonds and electrostatic interactions, and can be studied using various biophysical techniques. wikipedia.orgbruker.com

Antimicrobial Activity Evaluations

The antimicrobial potential of plant-derived compounds is an area of significant research interest. While there are no reports of antimicrobial activity for this compound itself, other norlignans have been evaluated. researchgate.net For example, vitrofolal A has been reported to possess antibacterial activity. nih.gov In contrast, the norlignans hyperione A and B did not show any antibacterial activity. nih.gov

Antimicrobial activity is typically evaluated using methods such as disk-diffusion, broth dilution, and agar (B569324) well diffusion to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. nih.govnih.gov Common test organisms include Staphylococcus aureus, Escherichia coli, and various fungal species. jfe-tec.co.jp

In Vivo Preclinical Efficacy Studies (Animal Models, excluding human clinical trials)

Preclinical in vivo studies are crucial for evaluating the therapeutic efficacy of a compound in a living organism before it can be considered for human trials. researchgate.net These studies utilize established animal models that mimic human diseases to observe the compound's effects on complex biological systems. researchgate.net For this compound, while many pharmacological activities are suggested by studies on crude extracts of plants that contain it, such as Molineria capitulata, specific in vivo data on the isolated compound remains limited in scientific literature. researchgate.netportalsaude.org.br

The anti-inflammatory potential of new chemical entities is commonly assessed using various rodent models where an inflammatory response is induced. accscience.com A standard and widely used model is the carrageenan-induced paw edema test in rats or mice. researchgate.netscielo.br In this model, an irritant (carrageenan) is injected into the animal's paw, causing a localized, acute inflammation characterized by swelling (edema). accscience.comscielo.br The efficacy of a test compound is measured by its ability to reduce the volume of this swelling over several hours compared to a control group. publichealthtoxicology.com Another common model is the croton oil-induced ear edema test in mice, which is particularly useful for evaluating topically applied anti-inflammatory agents. researchgate.net Chronic inflammation is often studied using the cotton pellet-induced granuloma model, where implanted cotton pellets cause a granulomatous inflammatory response over several days. researchgate.netresearchgate.net

While extracts of plants containing this compound have shown dose-dependent anti-inflammatory effects in these models, specific studies quantifying the efficacy of isolated this compound are not extensively detailed in published research. portalsaude.org.brnih.gov For context, studies on other isolated natural compounds have shown significant reductions in inflammation; for example, a compound from Pistacia chinensis reduced carrageenan-induced paw edema by up to 67.09%. aboutscience.eu Similar rigorous testing would be required to validate the specific contribution of this compound to the anti-inflammatory effects observed in plant extracts.

Table 1: Common In Vivo Models for Anti-inflammatory Activity

| Model Name | Animal Model | Type of Inflammation | Key Measurement |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat, Mouse | Acute | Paw volume/thickness |

| Croton Oil-Induced Ear Edema | Mouse | Acute | Ear punch weight/thickness |

| Acetic Acid-Induced Vascular Permeability | Mouse | Acute | Dye leakage into peritoneal cavity |

The pain-relieving (analgesic) properties of a compound are evaluated using models that measure responses to thermal, mechanical, or chemical stimuli. scirp.orgiosrjournals.org These models help differentiate between centrally acting analgesics (affecting the brain and spinal cord) and peripherally acting ones (affecting the site of pain).

Thermal Pain Models: The hot plate test and the tail-flick test are common methods for assessing central analgesic activity. scielo.briosrjournals.org In the hot plate test, the animal is placed on a surface heated to a constant temperature, and the time it takes for the animal to show a pain response (like licking its paws or jumping) is recorded as the reaction latency. amegroups.org An increase in this latency time indicates an analgesic effect. scirp.org

Chemical Pain Models: The acetic acid-induced writhing test is a model for visceral inflammatory pain. scielo.br An injection of acetic acid into the abdominal cavity of a mouse causes characteristic stretching movements (writhing), and analgesic compounds reduce the frequency of these movements. scielo.br This model is particularly sensitive to peripherally acting analgesics that inhibit the synthesis of inflammatory mediators like prostaglandins. scirp.org

Studies on ethanolic extracts from plants known to contain this compound have demonstrated significant antinociceptive effects in these models. nih.gov However, dedicated in vivo studies focusing solely on this compound are necessary to confirm and quantify its specific analgesic activity.

Thrombolytic agents are evaluated for their ability to dissolve pre-existing blood clots (thrombi). In vivo models are designed to induce thrombosis in a controlled manner to test the efficacy of these agents. mdpi.com Common animal models include rats, rabbits, and hamsters. amegroups.orgnih.gov

One widely used technique involves inducing a thrombus in a specific blood vessel, such as the femoral artery in rabbits or the inferior vena cava in rats, often by applying ferric chloride (FeCl₃) to cause endothelial injury or by mechanical means. amegroups.orgmdpi.com The extent of thrombolysis after administration of the test compound is then measured, often by monitoring blood flow restoration or by weighing the residual clot after a set period. nih.govnih.gov Another approach is the pulmonary embolism model in hamsters, where a pre-formed, radio-labeled clot is injected into the bloodstream, and its dissolution in the lungs is monitored externally. nih.gov

While extracts from Molineria capitulata have shown thrombolytic activity in in vitro assays, comprehensive in vivo studies using these animal models are required to establish the thrombolytic potential of isolated this compound. mdpi.com

Neuroprotective activity is assessed in animal models where neuronal damage is induced to mimic conditions like stroke, Alzheimer's disease, or Parkinson's disease. nih.gov The goal is to determine if a compound can prevent or mitigate this damage.

Ischemia/Stroke Models: Focal cerebral ischemia can be induced in rats or mice by occluding the middle cerebral artery (MCAO). Global ischemia models involve temporarily blocking major arteries supplying the brain. frontiersin.org The neuroprotective effect is evaluated by measuring the infarct size and assessing neurological and behavioral deficits. nih.gov

Neurodegenerative Disease Models: Alzheimer's disease pathology can be modeled using transgenic animals that overexpress proteins like amyloid precursor protein (APP) or by administering neurotoxins like D-galactose, which induces oxidative stress and cognitive deficits. jfda-online.commdpi.com Parkinson's disease is often modeled using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons. accscience.com

Although various natural compounds, such as anthocyanins and plant extracts, have demonstrated neuroprotective effects in these models, in vivo assessments of this compound's neuroprotective efficacy have not been widely reported. medchemexpress.com Such studies are essential to validate the potential suggested by its chemical structure.

Models for Thrombolytic Potential

Molecular Targets and Signaling Pathways Investigation

Understanding how a compound exerts its effects at a molecular level is key to drug development. This involves identifying the specific proteins (targets) it interacts with and the cellular signaling pathways it modulates. nih.gov Signal transduction pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are complex networks that regulate fundamental cellular processes like proliferation, inflammation, and apoptosis, and are often dysregulated in disease. researchgate.net

Network pharmacology and computational studies have been used to predict the potential molecular mechanisms of compounds from the Curculigo genus, which includes the source plant of this compound. nih.gov These analyses suggest that compounds from this genus may interact with targets involved in critical pathways, including the PI3K-Akt signaling pathway, which plays a central role in cell survival and growth. nih.gov However, these are predictions, and experimental validation through methods like western blotting or polymerase chain reaction (PCR) is needed to confirm the specific effects of this compound on these or other signaling cascades.

The biological activity of a compound is often initiated by its binding to a specific protein target. Computational molecular docking is a powerful tool used to predict these interactions and estimate the binding affinity, which indicates the strength of the interaction. tainstruments.com

A molecular docking study investigated the potential of phytochemicals from Molineria capitulata, including this compound, as antiviral agents against the Varicella-Zoster Virus (VZV). researchgate.net The study targeted the VZV thymidine (B127349) kinase, an enzyme essential for viral replication. The results indicated that this compound has a strong predicted binding affinity for this enzyme. researchgate.net

Table 2: Predicted Binding Affinity of this compound from a Molecular Docking Study

| Compound | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Varicella-Zoster Virus (VZV) Thymidine Kinase | Molecular Docking | -12.213 |

| Pilosidine (B12385569) | Varicella-Zoster Virus (VZV) Thymidine Kinase | Molecular Docking | -12.471 |

| Curcapital | Varicella-Zoster Virus (VZV) Thymidine Kinase | Molecular Docking | -11.360 |

| Valacyclovir (Control) | Varicella-Zoster Virus (VZV) Thymidine Kinase | Molecular Docking | -5.807 |

Data sourced from a computational analysis by Siam et al. (2025). researchgate.net

This high negative binding affinity score suggests a stable interaction, potentially more so than the standard antiviral drug Valacyclovir used as a control in the study. researchgate.net While computational predictions are a valuable first step, they must be confirmed by experimental methods. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold standards for quantitatively measuring binding affinities and the thermodynamics of protein-ligand interactions in a label-free environment. nicoyalife.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic acid |

| Anthocyanins |

| This compound |

| Carrageenan |

| Croton oil |

| Curcapital |

| D-galactose |

| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) |

| Pilosidine |

| Prostaglandins |

Cellular Pathway Perturbations (e.g., endoplasmic reticulum stress, mitochondrial pathways)

This compound, a norlignan glucoside, has been identified as a modulator of critical cellular stress pathways, specifically the interconnected endoplasmic reticulum (ER) stress and mitochondrial pathways. The endoplasmic reticulum is a primary site for protein synthesis, folding, and trafficking, while mitochondria are central to cellular energy production and apoptosis regulation. wuxiapptec.com Perturbations in either organelle can trigger stress responses that are deeply linked. For instance, ER stress can initiate mitochondrial dysfunction through several mechanisms, including the dysregulation of calcium (Ca²⁺) homeostasis and the generation of reactive oxygen species (ROS), which in turn can lead to the initiation of the mitochondrial apoptosis pathway. taylorfrancis.commdpi.com

Research involving norlignan glucosides, including this compound, isolated from the rhizomes of Curculigo sinensis has indicated their role in ameliorating the ER stress-mitochondria pathway. researchgate.net Studies suggest that these compounds can influence key events in this pathway, such as mitochondrial depolarization, the production of ROS, and the flux of intracellular Ca²⁺. researchgate.net The mechanism often involves the activation of the unfolded protein response (UPR), a cellular coping mechanism to alleviate ER stress. However, when the stress is prolonged or excessive, it can trigger apoptosis. taylorfrancis.com This is frequently mediated by the upregulation of specific proteins. For example, studies on other natural compounds have shown that localization to the ER and mitochondria can lead to increased ROS production, a decline in mitochondrial membrane potential (MMP), and the subsequent release of cytochrome c. This cascade activates executioner caspases, such as caspase-3 and caspase-9 from the mitochondrial pathway, and caspase-12, which is specifically associated with ER stress, ultimately leading to programmed cell death. nih.gov The involvement of key stress-sensor proteins like GRP78 (Glucose-Regulated Protein 78) and CHOP (C/EBP Homologous Protein) is also a hallmark of this process. nih.gov

| Pathway/Process | Observed Effect Associated with this compound or Related Compounds | Key Mediators | Reference |

|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Amelioration of the ER stress-mitochondria pathway. | Unfolded Protein Response (UPR), GRP78, CHOP, Caspase-12 | researchgate.net |

| Mitochondrial Pathway | Modulation of mitochondrial depolarization and potential for apoptosis induction. | Cytochrome c, Caspase-9, Caspase-3 | researchgate.netnih.gov |

| Cellular Signaling | Influence on Reactive Oxygen Species (ROS) generation and intracellular Ca²⁺ levels. | ROS, Ca²⁺ | researchgate.net |

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling is a cornerstone of preclinical drug development. Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics studies the compound's effect on the body. conicet.gov.arparssilico.com Establishing this profile in preclinical animal models is essential to predict a drug's behavior in humans, helping to determine its potential efficacy and to design safe dosing regimens for clinical trials. nih.gov

While comprehensive in vivo preclinical pharmacokinetic data for this compound is not extensively detailed in the available literature, in silico (computational) studies have been conducted to predict its ADME properties. researchgate.netresearchgate.net These predictive models, such as those provided by the SwissADME web tool, offer valuable initial insights into a compound's potential as a drug candidate by evaluating its physicochemical properties against established criteria for drug-likeness. mdpi.comnih.gov

Absorption and Distribution Characteristics

Absorption refers to the process by which a drug moves from the site of administration into the systemic circulation. parssilico.com For orally administered drugs like this compound would likely be, this involves overcoming significant barriers in the gastrointestinal (GI) tract. wuxiapptec.com Key predictive factors for good oral absorption include high water solubility and sufficient permeability across the intestinal membrane. parssilico.comwuxiapptec.com In silico analyses of this compound have been performed to predict its GI absorption potential. researchgate.netresearchgate.net These computational tools assess parameters like lipophilicity and topological polar surface area (TPSA) to estimate how well a compound might be absorbed. mdpi.com

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs. parssilico.com This process is governed by factors such as blood flow, the drug's ability to cross cell membranes, and its binding affinity to plasma proteins. A critical aspect of distribution for neurologically active compounds is the ability to cross the blood-brain barrier (BBB). In silico models can provide a preliminary assessment of whether a compound is likely to penetrate the BBB, a prediction that is vital for compounds being investigated for neuroprotective effects. frontiersin.orgnih.gov For this compound, such computational predictions form the basis of its currently understood distribution characteristics. researchgate.netresearchgate.net

Metabolism and Excretion Pathways (preclinical)

Metabolism is the biochemical transformation of drug molecules by the body, primarily occurring in the liver. parssilico.com This process typically involves two phases of enzymatic reactions. Phase I reactions, often catalyzed by the cytochrome P450 (CYP) enzyme family, introduce or expose functional groups. frontiersin.orgrsc.org Phase II reactions conjugate the modified compound with endogenous molecules to increase its water solubility, facilitating its removal from the body. parssilico.com Predicting a compound's interaction with CYP enzymes is crucial, as inhibition of these enzymes can lead to significant drug-drug interactions. wuxiapptec.comcambridgemedchemconsulting.com In silico tools can predict whether a compound like this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). frontiersin.orgcambridgemedchemconsulting.com

Excretion is the final elimination of the drug or its metabolites from the body, primarily through the kidneys (urine) or the liver (bile and feces). parssilico.com The efficiency of excretion determines a drug's half-life and dosing frequency. While specific preclinical studies detailing the metabolic fate and excretion routes of this compound are not available, its nature as a glucoside suggests it would undergo hydrolysis to separate the sugar moiety from the aglycone before further metabolism and excretion.

Bioavailability Assessment in Animal Models

Bioavailability is the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form. nih.gov For intravenous administration, bioavailability is 100% by definition, but for other routes, particularly oral, it is often much lower due to incomplete absorption and first-pass metabolism in the gut wall and liver. nih.gov Preclinical assessment of oral bioavailability is typically conducted in animal models, such as rats, by comparing the plasma concentration-time profiles after oral and intravenous administration. mdpi.com

| Parameter | Description | Predicted/Typical Finding for this compound | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | Predicted to have potential for GI absorption based on in silico models. | researchgate.netresearchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Prediction of the ability to cross the BBB and enter the central nervous system. | In silico models predict a low probability of BBB permeation. | mdpi.com |

| CYP450 Inhibition | Prediction of inhibitory activity against major drug-metabolizing enzymes. | Predicted not to be an inhibitor of major CYP isoforms based on in silico analysis. | cambridgemedchemconsulting.com |

| Bioavailability | The fraction of an oral dose reaching systemic circulation. | In vivo data not available. In silico predictions suggest a favorable bioavailability score based on physicochemical properties. | mdpi.comresearchgate.net |

Note: The data presented for this compound in this table are derived from in silico (computational) prediction models and are not based on in vivo animal studies, for which data is not available in the cited literature.

Structure Activity Relationship Sar Studies of Capituloside and Its Analogs

Design and Synthesis of Capituloside Derivatives for SAR Elucidation

The design and synthesis of derivatives are fundamental to probing the SAR of a lead compound. oncodesign-services.com While specific synthetic campaigns focused exclusively on this compound derivatives are not extensively detailed in the available literature, the strategies employed for analogous norlignans and glycosidic natural products provide a clear blueprint for such endeavors. nih.govdovepress.comresearchgate.net The general approach involves the targeted modification of distinct parts of the this compound molecule: the two aromatic rings, the five-carbon chain, and the glucose moiety.

Strategies for Derivative Synthesis:

Modification of Aromatic Rings: Introducing or altering substituents (e.g., hydroxyl, methoxy (B1213986) groups) on the phenyl rings can modulate the compound's electronic and hydrophobic properties, which often impacts target binding and pharmacokinetic profiles. dndi.orgmdpi.com

Alterations to the Glucoside Moiety: The glucose unit is a prime target for modification. Synthetic strategies could include replacing the glucose with other sugars, altering the glycosidic linkage (from β to α, for example), or removing the sugar entirely to yield the aglycone. dovepress.com The acetylation or deacetylation of the sugar's hydroxyl groups can also significantly affect solubility and cell permeability. dovepress.com

Correlations between Structural Motifs and Biological Activities

SAR analysis establishes a direct link between specific structural features and the observed biological effects. nih.gov For this compound and its fellow norlignan glucosides, key structural motifs that influence activity include the substitution pattern on the aromatic rings and the nature of the glycoside component. mdpi.commdpi.com Studies on compounds isolated from Molineria capitulata and other related plant species provide insights into these correlations.

Computational studies on phytochemicals from Molineria capitulata, including this compound, curcapital, and pilosidine (B12385569), have highlighted their potential as antiviral agents. researchgate.netresearchgate.netresearchgate.net Although structurally related, their varied docking scores against viral targets suggest that subtle structural differences significantly influence binding affinity.

A comparative look at related phenolic glucosides, such as curculigoside (B1669338) A and curculigoside C, has shown that the presence and position of hydroxyl groups on the benzene (B151609) ring can be critical functional groups for neuroprotective effects. mdpi.com For many flavonoids and other polyphenols, a greater number of hydroxyl groups on the B-ring correlates with higher antioxidant activity. mdpi.comresearchgate.net Conversely, the substitution of a hydroxyl group with a methoxy group often modulates this activity. mdpi.com In the case of certain glucoside derivatives, the presence of a free glucose residue can lead to weak cytotoxic activity, whereas peracetylated derivatives show significantly higher potency, likely due to improved cell permeability. dovepress.com

Table 1: Comparison of this compound and Structurally Related Norlignans

| Compound Name | Core Structure | Key Substituents | Reported Biological Potential |

|---|---|---|---|

| This compound | Norlignan Glucoside | Contains a β-D-glucopyranosyl moiety. | Antiviral (Herpes, Influenza, Hepatitis B) researchgate.netresearchgate.net |

| Curcapital | Norlignan Glucoside | Structurally similar to this compound. | Antiviral (CMV, Herpes, Influenza, Adenovirus) researchgate.netresearchgate.net |

| Pilosidine | Norlignan Glucoside | Also known as curcapicycloside. | Antiviral (Herpes, Influenza, Hepatitis B) researchgate.netresearchgate.net |

| Curculigoside C | Phenolic Glucoside | Presence of OH at C-3' and two vicinal oxygen-bearing groups are considered key functional groups. mdpi.com | Neuroprotective mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structures of a series of compounds with their biological activities. vegahub.eu This computational technique translates structural properties into numerical descriptors (e.g., lipophilicity, electronic properties, steric factors) and builds a regression model to predict the activity of new, untested compounds. clockss.orgnih.gov

For phytochemicals isolated from Molineria capitulata, including this compound, QSAR analyses have been performed as part of computational drug development efforts. researchgate.netresearchgate.net These studies aimed to predict the compounds' potential as lead structures for antiviral therapies. researchgate.net The fundamental principle is that variations in the structural characteristics of the compounds are responsible for the differences in their biological effects. researchgate.net

While specific QSAR models for this compound are not publicly detailed, the application of this methodology involves:

Data Set Preparation: A series of related compounds (e.g., norlignan glucosides) with experimentally determined biological activities is compiled. clockss.org

Descriptor Calculation: Various physicochemical and structural parameters are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate an equation that links the descriptors to the activity. clockss.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. clockss.org

Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. nih.gov

Computational Chemistry for SAR Analysis

Computational chemistry offers powerful tools to investigate SAR at the molecular level, providing insights that are often inaccessible through experimental methods alone. Molecular docking and molecular dynamics simulations are two of the most prominent techniques used in this domain.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. explorationpub.comeuropeanreview.org This technique has been instrumental in evaluating the therapeutic potential of this compound and its analogs.

In silico studies have screened this compound, curcapital, and pilosidine against the thymidine (B127349) kinase of the Varicella-Zoster Virus (VZV). researchgate.netresearchgate.net The results revealed significant binding affinities for all three compounds, with docking scores indicating strong potential for inhibition. These computational screenings suggest that this compound and its relatives could serve as promising scaffolds for the development of novel antiviral agents. researchgate.netresearchgate.net

Table 2: Molecular Docking Scores of this compound and Analogs Against VZV Thymidine Kinase

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Pilosidine | -12.471 | researchgate.netresearchgate.net |

| This compound | -12.213 | researchgate.netresearchgate.net |

| Curcapital | -11.360 | researchgate.netresearchgate.net |

| Valacyclovir (Control) | -5.807 | researchgate.netresearchgate.net |

The docking analyses not only provide a binding energy score but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. japsonline.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations analyze the physical movement of atoms and molecules over time, offering insights into the stability and dynamics of the ligand-protein complex. nih.govmdpi.com

For this compound and its analogs, MD simulations have been performed to validate the docking results and assess the stability of their binding to viral protein targets. researchgate.netresearchgate.net Studies have reported that the complexes formed by this compound, curcapital, and pilosidine remain stable throughout 100-nanosecond simulations. researchgate.netresearchgate.net This stability is a strong indicator of a viable binding interaction. mdpi.comresearchgate.net Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) have been used to calculate the binding free energy, which provides a more refined estimate of binding affinity. researchgate.net In one study, the pilosidine-protein complex was found to have the most favorable free binding energy, reinforcing its potential as a strong lead compound. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding

Identification of Pharmacophore Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.netdergipark.org.tr Identifying these features is a key goal of SAR studies. researchgate.net Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). dergipark.org.trplos.org

While a specific pharmacophore model for this compound has not been explicitly published, one can be inferred from the computational docking and SAR data. The essential features for the antiviral activity of this compound and its analogs likely include:

Hydrogen Bond Acceptors (HBA): The numerous hydroxyl groups on the glucose moiety and the oxygen atoms of the methoxy groups on the phenyl rings are prime candidates for forming hydrogen bonds with receptor site residues. nih.gov

Hydrogen Bond Donors (HBD): The hydroxyl groups also serve as hydrogen bond donors. nih.gov

Hydrophobic/Aromatic Regions (HY/Aro): The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions within the binding pocket of a target protein. researchgate.net

These features, arranged in a specific three-dimensional geometry, constitute the putative pharmacophore of this compound. This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. frontiersin.orgbiorxiv.org

Synthetic Chemistry Approaches Towards Capituloside and Complex Norlignan Frameworks

Retrosynthetic Analysis of the Capituloside Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, readily available starting materials. deanfrancispress.comjournalspress.com This process involves mentally breaking key chemical bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.inslideshare.net

For this compound, a norlignan glucoside, the retrosynthetic analysis begins with the most logical disconnection: the glycosidic bond. This C-O bond cleavage separates the complex molecule into two key building blocks: the norlignan aglycone (the non-sugar part) and a suitable glucose derivative. This is a common strategy in the synthesis of glycosides, where a key late-stage step is the glycosylation to attach the sugar moiety. mdpi.com

The second stage of the analysis focuses on the norlignan aglycone. The core structure of norlignans is typically derived from the coupling of two phenylpropanoid units, with the loss of one or two carbon atoms. rsc.orgresearchgate.net The specific framework of the this compound aglycone can be further disconnected. Key disconnections would target the carbon-carbon and carbon-oxygen bonds that link the two aromatic rings and form the heterocyclic system. This leads back to simpler phenolic and aliphatic precursors. The choice of disconnections is guided by identifying robust and high-yielding reactions that can form these bonds in the forward synthesis. journalspress.comlibretexts.org The stereocenters on the aglycone must also be considered, with the analysis aiming to trace them back to chiral starting materials or to steps where stereochemistry can be selectively introduced.

Synthetic Strategies for Core Structure Construction

The construction of the norlignan core is the central challenge in the synthesis of this compound. This requires the development of effective methods for both forming the carbon skeleton and controlling its three-dimensional arrangement.

Building the fundamental carbon framework of the norlignan aglycone relies on a variety of carbon-carbon bond-forming reactions. Modern synthetic chemistry offers a powerful toolkit for this purpose. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are prominent methods for linking aromatic rings or attaching side chains. For instance, a palladium-catalyzed Suzuki coupling could be envisioned to connect two different arylboronic acids or esters, which would form the biphenyl-like substructure present in some norlignan scaffolds. organic-chemistry.org

Another approach involves the formation of key bonds through nucleophilic attack. Aldol-type condensation reactions can be used to connect two carbonyl-containing fragments, which can then be further modified to create the desired structure. libretexts.org Furthermore, novel methodologies, such as nickel-catalyzed intermolecular insertion of aryl iodides into nitriles, provide new pathways to construct aryl ketone substructures, which can be versatile intermediates in the synthesis of complex scaffolds. acs.org The synthesis of core-shell microparticles, though in a different context, demonstrates advanced control over structural assembly which inspires synthetic design for complex organic molecules. nih.gov

Norlignan scaffolds like that of this compound contain multiple stereocenters, making stereocontrol a critical aspect of their synthesis. Stereoselective synthesis refers to chemical reactions that preferentially form one stereoisomer over others. chemistrydocs.comwikipedia.org Achieving high stereoselectivity is essential to synthesize the correct, biologically active form of the natural product.

There are several strategies to achieve this:

Substrate Control: A pre-existing chiral center in the starting material can direct the stereochemical outcome of subsequent reactions. wikipedia.org

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed and can often be recycled.

Catalyst Control: The use of a chiral catalyst is a highly efficient method where a small amount of a chiral substance can generate large quantities of an enantiomerically enriched product. chemistrydocs.com This is exemplified by processes like the Sharpless asymmetric epoxidation or dihydroxylation. wikipedia.org

In the context of norlignan glucosides, stereoselective synthesis is crucial not only for the aglycone but also for the formation of the glycosidic bond. The synthesis of Sinenside A, a related compound, showcases the importance of setting the correct stereochemistry early in the synthesis, particularly the trans-1,2-diol configuration on the sugar unit, which then guides subsequent transformations. acs.orgacs.org The development of stereoselective methods, such as those for creating atropisomeric amides or topologically chiral catenanes, highlights the ongoing innovation in controlling molecular geometry. whiterose.ac.uknih.gov

Carbon-Carbon Bond Formation Methodologies

Total Synthesis Efforts for Complex Norlignan Glucosides (e.g., Sinenside A)

While a total synthesis of this compound itself has not been extensively reported in the reviewed literature, the successful synthesis of the structurally related norlignan glucoside, Sinenside A, provides a valuable blueprint. The first total synthesis of Sinenside A was a significant achievement, demonstrating a viable strategy for constructing this class of complex molecules. acs.orgncl.res.inresearchgate.net

The synthesis was completed in nine steps from readily available materials. acs.org A key feature of the strategy was an intramolecular acetalization reaction. This crucial step formed the central tricyclic ring system of the molecule in a single, efficient transformation. acs.orgacs.org The stereochemistry of the molecule, particularly the unique trans-1,2-diol configuration within the cyclic disaccharide core, was addressed by setting this feature at the beginning of the synthetic sequence. acs.org A 1,2-orthoester group on the sugar moiety served as a versatile handle, facilitating both the glycosidation step and the differentiation of the specific hydroxyl group needed for the key acetalization reaction. acs.orgacs.org This divergent approach is powerful as it could potentially be adapted for the synthesis of other norlignans in the same family, including this compound. acs.org

Table 1: Key Strategic Elements in the Total Synthesis of Sinenside A

| Synthetic Challenge | Strategy Employed | Key Reaction/Reagent | Reference |

| Core Tricyclic Framework | Intramolecular Acetalization | Acid-catalyzed cyclization | acs.orgacs.org |

| trans-1,2-diol Stereochemistry | Early-stage Stereocontrol | Pre-functionalized sugar starting material | acs.org |

| Glycosidic Bond Formation | Orthoester as Glycosyl Donor | Use of a 1,2-orthoester group | acs.org |

| Overall Efficiency | Convergent Approach | 9-step synthesis | acs.org |

Partial Synthesis and Derivatization from Natural Precursors

An alternative to total synthesis is partial synthesis, which starts from a naturally occurring, structurally related compound. This approach can significantly shorten the synthetic route by providing a complex, advanced intermediate. The rhizomes of plants like Curculigo capitulata are a rich source of norlignans, including this compound, Curculigine, Isocurculigine, and Nyasicoside. researchgate.netresearchgate.netiaea.org

These co-occurring natural products could serve as starting materials for the synthesis of this compound or other derivatives. For example, a compound like Nyasicoside, which shares a significant portion of the this compound structure, could be chemically modified. Such transformations might involve the protection of certain functional groups, modification of the aromatic rings, or alteration of the oxidation state of the aglycone. Chemical correlation studies, such as the one linking derivatives of curculigine and nyasicoside, confirm that such interconversions are feasible. researchgate.net This strategy is particularly useful for creating a series of related compounds (analogues) to study structure-activity relationships. General methods for the synthesis of aryl-C-glycosides often involve the functionalization of a simpler C-glycoside precursor, a strategy that mirrors the logic of partial synthesis. mdpi.com

Development of Novel Synthetic Methodologies for Norlignan Scaffolds

The structural complexity and biological importance of norlignans continue to spur the development of new synthetic methods. rsc.orgresearchgate.net Research is focused on creating more efficient, selective, and environmentally friendly ways to construct these molecular frameworks.

Recent advances include:

New Catalytic Systems: The development of novel transition-metal catalysts, for example, based on gold, cobalt, or ruthenium, has opened up new reaction pathways for C-H activation, cyclotrimerization, and hydroindolylation, which can be applied to the synthesis of complex heterocyclic systems related to norlignans. ncl.res.in

Domino and One-Pot Reactions: Procedures that combine multiple reaction steps into a single operation without isolating intermediates (one-pot or domino reactions) significantly improve efficiency. Palladium-catalyzed domino reactions involving Sonogashira coupling followed by aminopalladation have been used to rapidly construct substituted indole (B1671886) scaffolds, a strategy that could be adapted for certain norlignan skeletons. organic-chemistry.org

Novel Ring-Forming Strategies: The discovery of new ways to form the heterocyclic rings found in norlignans is a key area of research. For example, the synthesis of gymnothedelignans A and B, which possess a rare epoxy benzocycloheptanone skeleton, required unique synthetic thinking and could inspire new approaches to other unusual norlignan cores. researchgate.net

Scaffold Diversification: Methodologies are being developed to create libraries of sp3-rich molecular scaffolds, which are valuable in drug discovery. chemrxiv.org These techniques, focused on building diverse and three-dimensional structures, are directly applicable to creating libraries of norlignan analogues for biological screening.

These ongoing efforts in synthetic methodology are crucial for advancing the study of this compound and other complex natural products, enabling both their synthesis and the exploration of their therapeutic potential.

Advanced Analytical Methodologies in Capituloside Research

Qualitative and Quantitative Analysis in Complex Biological and Plant Matrices

The analysis of Capituloside in its natural sources, primarily plants of the Curculigo and Molineria genera, presents a significant analytical challenge due to the complexity of the sample matrix. researchgate.netresearchgate.netnih.gov Phytochemical analysis involves both the confirmation of the presence of the compound (qualitative) and the determination of its concentration (quantitative). researchgate.net

The initial step in analyzing this compound involves developing a method to effectively separate it from a multitude of other phytochemicals present in the plant extract. This process typically begins with a comprehensive literature review of existing methods for similar compounds, such as other phenolic glycosides. researchgate.netresearchgate.net The development focuses on optimizing sample preparation to efficiently extract this compound while minimizing interfering substances.